4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a pyrimidine ring, a pyrazol ring, an imidazole ring, and a sulfonyl group. These groups are common in many pharmaceuticals and could potentially interact with biological systems in various ways .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The sulfonyl group might introduce some polarity to the molecule, which could affect its solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The aromatic rings might undergo electrophilic substitution reactions, while the sulfonyl group could potentially be reduced .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, its solubility would be affected by the polarity of the molecule .Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O3S/c1-14-10-15(2)26(23-14)17-11-18(22-13-21-17)29-12-16-4-7-25(8-5-16)30(27,28)19-20-6-9-24(19)3/h6,9-11,13,16H,4-5,7-8,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKRZXZMXPLLNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=NC=CN4C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.